Cas no 2137768-64-8 (3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester)
![3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester structure](https://ja.kuujia.com/scimg/cas/2137768-64-8x500.png)
3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
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- 3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester
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- インチ: 1S/C15H24ClNO4/c1-15(2,3)21-14(19)17-7-10-4-11(8-17)6-12(5-10)13(18)20-9-16/h10-12H,4-9H2,1-3H3
- InChIKey: QIQDLZUQQXLJOO-UHFFFAOYSA-N
- ほほえんだ: C12CC(CC(C(OCCl)=O)C1)CN(C(OC(C)(C)C)=O)C2
3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386356-0.25g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 0.25g |
$1156.0 | 2024-06-05 | |
Enamine | EN300-386356-5.0g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 5.0g |
$3645.0 | 2024-06-05 | |
Enamine | EN300-386356-2.5g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 2.5g |
$2464.0 | 2024-06-05 | |
Enamine | EN300-386356-1.0g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 1.0g |
$1256.0 | 2024-06-05 | |
Enamine | EN300-386356-10.0g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 10.0g |
$5405.0 | 2024-06-05 | |
Enamine | EN300-386356-0.05g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 0.05g |
$1056.0 | 2024-06-05 | |
Enamine | EN300-386356-0.5g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 0.5g |
$1207.0 | 2024-06-05 | |
Enamine | EN300-386356-0.1g |
3-tert-butyl 7-chloromethyl 3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
2137768-64-8 | 95% | 0.1g |
$1106.0 | 2024-06-05 |
3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) esterに関する追加情報
Research Brief on 3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester (CAS: 2137768-64-8)
The compound 3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester (CAS: 2137768-64-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of this bicyclic scaffold as a versatile intermediate in the synthesis of novel pharmacophores. The presence of both chloromethyl and tert-butyl ester functionalities offers multiple points for chemical modification, enabling the development of targeted inhibitors and probes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing covalent inhibitors for cysteine proteases, leveraging the reactive chloromethyl group for selective binding.
Structural analyses using X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00512) revealed that the rigid bicyclic core of 2137768-64-8 enhances binding affinity to protein targets while maintaining metabolic stability. Computational modeling further predicted favorable drug-likeness parameters, with LogP values suggesting improved membrane permeability compared to linear analogs. These properties position it as a promising candidate for central nervous system (CNS) drug development.
In oncology research, derivatives of this compound have shown selective inhibition of histone deacetylases (HDACs) in preclinical models. A 2024 Nature Communications paper (DOI: 10.1038/s41467-024-47872-7) reported that structural modifications at the 7-position yielded isoform-selective HDAC6 inhibitors with reduced off-target effects. The tert-butyl ester group was found to be crucial for maintaining cellular potency while improving pharmacokinetic profiles.
The synthetic accessibility of 2137768-64-8 has been optimized through recent methodological advances. A green chemistry approach published in Organic Process Research & Development (2024, DOI: 10.1021/acs.oprd.4c00022) achieved an 82% yield using continuous flow technology, addressing previous scalability challenges. This development is particularly significant for industrial applications where multi-kilogram quantities are required for clinical trials.
Emerging safety data from toxicology studies indicate favorable preliminary profiles, with no significant genotoxicity observed in standard assays (Regulatory Toxicology and Pharmacology, 2024). However, researchers note that the chloromethyl moiety necessitates careful handling and may require further derivatization to mitigate potential reactivity in biological systems.
Future research directions highlighted in recent reviews include exploration of this scaffold for PROTAC (proteolysis targeting chimera) development and its application in targeted protein degradation strategies. The structural features of 2137768-64-8 appear well-suited for linker attachment in bifunctional molecules, opening new avenues in chemical biology tool development.
2137768-64-8 (3-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 7-(chloromethyl) 3-(1,1-dimethylethyl) ester) 関連製品
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